molecular formula C17H19ClN4O2 B2920842 3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide CAS No. 1448078-90-7

3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B2920842
CAS No.: 1448078-90-7
M. Wt: 346.82
InChI Key: MOBRMUQSEKXUPU-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity. The molecule also contains a pyrimidine ring, which is a basic structure in nucleotides (the building blocks of DNA and RNA). The morpholine ring is a common feature in many drugs and can enhance solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzamide group attached to a chlorinated carbon atom. This is connected to a pyrimidine ring, which in turn is connected to a morpholine ring. The pyrimidine ring is substituted with two methyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (benzamide) and nonpolar (methyl groups) regions could give it unique solubility properties. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Applications

Synthetic Pathways and Derivative Creation

The synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, from base compounds offers insights into the diverse applications of these chemical structures in the development of new pharmaceuticals (Abu-Hashem, Al-Hussain, & Zaki, 2020). These compounds are screened for their anti-inflammatory, analgesic, and cyclooxygenase inhibition activities, demonstrating potential therapeutic benefits.

Antimicrobial Agents

Novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones have been synthesized and evaluated for their antimicrobial properties against a range of pathogens (Attia, El-Emam, Al-Turkistani, Kansoh, & El‐Brollosy, 2013). This research highlights the potential of morpholinopyrimidine derivatives in addressing drug-resistant bacterial infections.

Antitubercular Scaffolds

The development of anti-tubercular scaffolds through the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showcases the application of these compounds in combating tuberculosis. Notably, some derivatives exhibited promising activity against Mycobacterium tuberculosis with minimal cytotoxicity, indicating their potential as new treatments for tuberculosis (Nimbalkar et al., 2018).

Synthetic Methodologies and Chemical Interactions

Microwave-Assisted Synthesis

The microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives and their transformation into tetrahydrobenzothienopyrimidine derivatives underlines the efficiency of modern synthetic methodologies in creating complex molecules that could have applications in drug discovery and material science (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Antimicrobial Activity of Benzamide Derivatives

The design and synthesis of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives and their evaluation for antimicrobial activity against various pathogens emphasize the role of such compounds in developing new antimicrobial agents. Some derivatives showed potent activity, highlighting the potential for new drug development in this area (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry. Its unique structure might make it a candidate for drug development, particularly if it shows promising biological activity. Future research could also explore its synthesis and the development of analogs with improved properties .

Properties

IUPAC Name

3-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-11-15(21-16(23)13-4-3-5-14(18)10-13)12(2)20-17(19-11)22-6-8-24-9-7-22/h3-5,10H,6-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBRMUQSEKXUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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